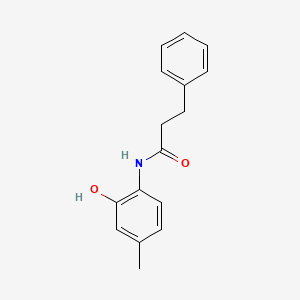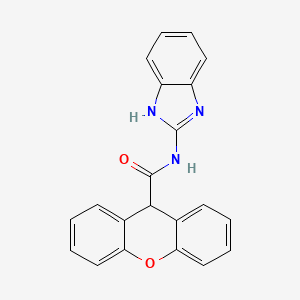
N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide is a complex organic compound that combines the structural features of benzimidazole and xanthene. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings, known for its wide range of biological activities. Xanthene, on the other hand, is a tricyclic compound that forms the core structure of many dyes and fluorescent materials. The combination of these two moieties in a single molecule results in a compound with unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide typically involves the condensation of 1,2-phenylenediamine with xanthene-9-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the benzimidazole ring . The reaction conditions often include refluxing the reactants in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from any side products or impurities .
化学反応の分析
Types of Reactions: N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form benzimidazole-2-one derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Major Products Formed:
Oxidation: Benzimidazole-2-one derivatives.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
科学的研究の応用
N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activities, it is investigated for potential use in treating various diseases, including infections and cancer.
作用機序
類似化合物との比較
N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other benzimidazole derivatives, such as albendazole and mebendazole, are well-known for their anthelmintic properties.
Uniqueness: The combination of benzimidazole and xanthene in a single molecule imparts both biological activity and fluorescent properties, making it a versatile compound for various applications.
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2/c25-20(24-21-22-15-9-3-4-10-16(15)23-21)19-13-7-1-5-11-17(13)26-18-12-6-2-8-14(18)19/h1-12,19H,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEBJOUVYWWRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC5=CC=CC=C5N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(anilinocarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5751910.png)
![2-[(2-chlorophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5751912.png)
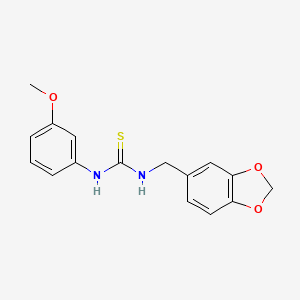
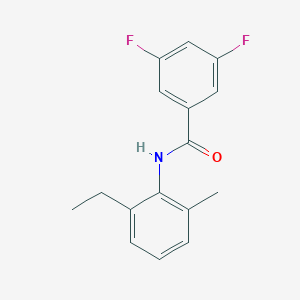
![N-ethyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5751937.png)
![N-{4-[(4-ethylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B5751940.png)
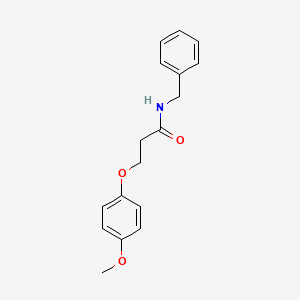
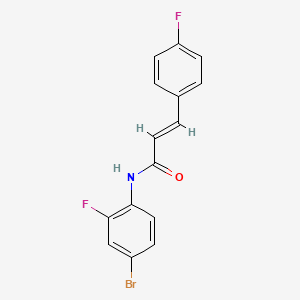
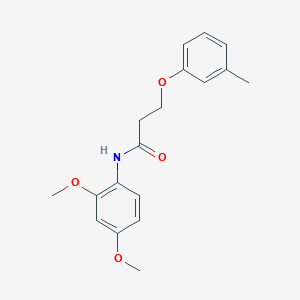
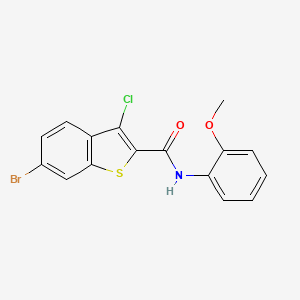
![N-[4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenyl]acetamide](/img/structure/B5751985.png)
![(Z)-[1-AMINO-2-(THIOPHEN-2-YL)ETHYLIDENE]AMINO 2-METHYLBENZOATE](/img/structure/B5751994.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5751997.png)
